REACTION_CXSMILES
|
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)NC(=O)[O:4][C:2]2=O.C(=O)([O-])[O-].[Na+].[Na+].[N+:19]([CH3:22])([O-:21])=[O:20].O.C[N:25](C)P(=O)(N(C)C)N(C)C>>[N+:19]([CH:22]([NH2:25])[C:2]([C:1]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4])([O-:21])=[O:20] |f:1.2.3|
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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CN(P(N(C)C)(N(C)C)=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 12 hours at the given temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
the resultant solution is extracted with four 200 ml portions of chloroform (in order
|
Type
|
CUSTOM
|
Details
|
to recover the solvent)
|
Type
|
ADDITION
|
Details
|
by adding concentrated hydrochloric acid
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Type
|
EXTRACTION
|
Details
|
the product is extracted with methylene chloride (4 extracts of 150 ml)
|
Type
|
WASH
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Details
|
The combined extracts are washed with an aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to approx. 50 ml
|
Type
|
CONCENTRATION
|
Details
|
The eluate is concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(C(=O)C1=CC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |